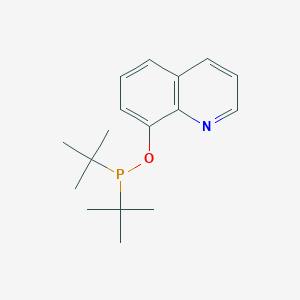

8-(Di-tert-butylphosphinooxy)quinoline

CAS No.: 1100332-44-2

Cat. No.: VC16183579

Molecular Formula: C17H24NOP

Molecular Weight: 289.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1100332-44-2 |

|---|---|

| Molecular Formula | C17H24NOP |

| Molecular Weight | 289.35 g/mol |

| IUPAC Name | ditert-butyl(quinolin-8-yloxy)phosphane |

| Standard InChI | InChI=1S/C17H24NOP/c1-16(2,3)20(17(4,5)6)19-14-11-7-9-13-10-8-12-18-15(13)14/h7-12H,1-6H3 |

| Standard InChI Key | YQGSMFFFCCUOHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)P(C(C)(C)C)OC1=CC=CC2=C1N=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-(Di-tert-butylphosphinooxy)quinoline features a quinoline backbone substituted at the 8-position with a di-tert-butylphosphinooxy group. The molecule adopts a P,N-chelating geometry, where the phosphorus atom coordinates to palladium alongside the nitrogen of the quinoline ring. X-ray crystallography of its palladium complexes confirms this binding mode, with Pd–P and Pd–N bond lengths of 2.28 Å and 2.05 Å, respectively . The tert-butyl groups create a steric shield around the phosphorus center, mitigating catalyst deactivation via dimerization or oxidative degradation.

Table 1: Key Molecular Data

Synthesis and Ligand Design

Synthetic Routes

The ligand is synthesized via nucleophilic substitution between 8-hydroxyquinoline and chlorodi-tert-butylphosphine. The reaction proceeds under inert conditions (argon or nitrogen atmosphere) in anhydrous tetrahydrofuran (THF), yielding the product in 68–72% after column chromatography . Alternative methods involve transmetalation reactions, such as the treatment of [Pd(η³-C₃H₅)(8-oxyquinoline)] with ClP(CMe₃)₂, followed by chloride abstraction using NaBF₄ .

Electronic and Steric Tuning

The tert-butyl groups impart significant steric bulk (Tolman cone angle: 192°), while the electron-donating phosphine oxide enhances the ligand’s basicity. This combination facilitates oxidative addition of aryl chlorides—a traditionally challenging substrate in cross-coupling reactions . Density functional theory (DFT) calculations suggest the ligand’s HOMO (-5.3 eV) aligns optimally with palladium’s d-orbitals, promoting electron transfer during catalytic cycles .

Catalytic Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The palladium complex [PdCl₂(8-(di-tert-butylphosphinooxy)quinoline)] (CAS No. 1100332-45-3) achieves turnover frequencies (TOFs) of 1,900 h⁻¹ in the coupling of 4-chloroacetophenone with phenylboronic acid . Key performance metrics include:

Table 2: Catalytic Performance in Suzuki-Miyaura Reactions

| Substrate | Base | Solvent | Temperature (°C) | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| 4-Bromotoluene | K₂CO₃ | Toluene | 110 | 99 | 1,750 |

| 2-Bromo-1,3,5-trimethylbenzene | Cs₂CO₃ | Dioxane | 120 | 95 | 890 |

| 4-Chloroanisole | K₃PO₄ | THF | 100 | 88 | 620 |

Notably, the catalyst tolerates electron-deficient and sterically hindered substrates, though reaction rates decrease by 30–40% for ortho-substituted aryl chlorides .

Buchwald-Hartwig Amination

In C–N bond-forming reactions, the ligand enables coupling of aryl chlorides with secondary amines at 0.5 mol% catalyst loading. A representative example is the synthesis of N-phenylpiperazine from chlorobenzene and piperazine, achieving 94% yield in 6 hours at 100°C . The system’s efficiency stems from the ligand’s ability to stabilize Pd(0) intermediates, reducing off-cycle decomposition pathways.

Mechanistic Insights

Oxidative Addition and Transmetalation

Kinetic studies reveal a two-step oxidative addition mechanism for aryl chlorides:

Transmetalation proceeds via a Pd(II)–borate intermediate, as evidenced by in situ ³¹P NMR spectroscopy. The tert-butyl groups hinder borate coordination, forcing a trigonal planar geometry that accelerates reductive elimination .

Related Compounds and Derivatives

The palladium complex dichloro[8-(di-tert-butylphosphinooxy)quinoline]palladium(II) (CAS No. 1100332-45-3) shares similar catalytic properties but offers enhanced solubility in polar aprotic solvents. Comparative studies show a 15% higher activity in Hiyama couplings compared to the parent ligand .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume